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Compound of Interest

Compound Name: Cefonicid Monosodium

Cat. No.: B1262056

Cefonicid Monosodium: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefonicid Monosodium, a second-
generation cephalosporin antibiotic. It covers its chemical identity, mechanism of action,
pharmacokinetic properties, and microbiological activity, with a focus on the data and
methodologies relevant to research and development.

Chemical Identifiers

Cefonicid Monosodium is the monosodium salt of Cefonicid. The chemical identifiers for both
Cefonicid and its monosodium salt are crucial for accurate documentation and research.
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Identifier Cefonicid Cefonicid Monosodium

CAS Number 61270-58-4[1] 71420-79-6[2]

Molecular Formula C18H18NeOsS3[1] C1sH17NeNaOsS3[2]

Molecular Weight 542.6 g/mol [1] 564.6 g/mol
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis

Cefonicid, like other B-lactam antibiotics, exerts its bactericidal effect by inhibiting the final
stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for
maintaining the structural integrity of the bacterial cell.

The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins
(PBPs). These enzymes, specifically transpeptidases, are responsible for the cross-linking of
peptidoglycan chains, which provides the cell wall with its characteristic strength and rigidity. By
binding to and inactivating these PBPs, Cefonicid prevents the formation of these essential
cross-links. This disruption of cell wall synthesis leads to the activation of bacterial autolytic
enzymes (autolysins), which further degrade the compromised cell wall, ultimately resulting in
cell lysis and bacterial death.
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Diagram 1: Mechanism of action of Cefonicid in bacterial cell wall synthesis.

Pharmacokinetic Properties

The pharmacokinetic profile of Cefonicid has been investigated in various studies, revealing its
long-acting nature which supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Cefonicid in Adults
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Parameter

Value

Study Population &
Reference
Dosage

Plasma Half-life (t2)

44+0.8h

5 healthy volunteers,
7.5 mg/kg IV

5.1 h (IV), 5.4 h (IM)

14 adults with normal
renal/liver function, 1g
IV or2g IM

463+149h

15 patients with skin
infections, 2g IV every
24h

Volume of Distribution
(vd)

0.11 £ 0.01 L/kg

5 healthy volunteers,
7.5 mg/kg IV

0.12 £ 0.04 L/kg

15 patients with skin
infections, 2g IV every
24h

Total Body Clearance

0.32 + 0.06 ml/min/kg

5 healthy volunteers,
7.5 mg/kg IV

0.369 + 0.110
ml/min/kg

15 patients with skin
infections, 2g IV every
24h

Renal Clearance

0.29 £ 0.05 ml/min/kg

5 healthy volunteers,
7.5 mg/kg IV

Urinary Excretion

(unchanged)

88 + 6% over 48 h

5 healthy volunteers,
7.5 mg/kg IV

Protein Binding

~98%

Table 3: Pharmacokinetic Parameters of Cefonicid in Children
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Study Population &

Parameter Mean Value Reference
Dosage
Peak Serum 17 children, 50 mg/kg
] 212.63 pg/mL
Concentration (Cmax) IM

) 17 children, 50 mg/kg
Time to Peak (Tmax) 1.00 h

IM
) 17 children, 50 mg/kg
Half-life (t%2) 3.24h
IM
Apparent Volume of 17 children, 50 mg/kg
o 0.21 L/kg
Distribution (Vz) IM
Total Body Clearance ) 17 children, 50 mg/kg
16.67 ml/min
(CL) IM
Renal Clearance ) 17 children, 50 mg/kg
13.60 ml/min
(CLR) IM

Microbiological Activity

Cefonicid demonstrates a broad spectrum of activity against various Gram-positive and Gram-
negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration
(MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a
bacterium.

Table 4: In Vitro Activity of Cefonicid Against Selected Bacterial Species
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. . Susceptibility
Bacterial Species MIC Range (pg/mL) . Reference
Breakpoint (pg/mL)

Staphylococcus

Py <8.0
aureus
Escherichia coli - <8.0
Klebsiella

] <8.0

pneumoniae
Proteus mirabilis - <8.0

Note: The table provides susceptibility breakpoints as specific MIC range data was not
available in the provided search results. The breakpoint indicates the concentration at which
the organism is considered susceptible to the antibiotic.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Disk Diffusion

The disk diffusion method is a widely used qualitative test to determine the susceptibility of
bacteria to antibiotics.
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Diagram 2: Workflow for MIC determination using the disk diffusion method.

Methodology:
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e Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a
specific turbidity, typically equivalent to a 0.5 McFarland standard.

o Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to
streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial
growth.

o Disk Application: A paper disk impregnated with a standard concentration of Cefonicid (e.g.,
30 ug) is aseptically placed on the surface of the inoculated agar.

 Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24
hours).

e Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around the
antibiotic disk, where bacterial growth has been inhibited, is measured in millimeters.

 Interpretation: The measured zone diameter is compared to established clinical breakpoints
to determine if the bacterium is susceptible, intermediate, or resistant to Cefonicid. For
Cefonicid, a zone of 218 mm is typically considered susceptible.

Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,
and excretion (ADME) of a drug.

Methodology:
e Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.

o Drug Administration: A single dose of Cefonicid is administered, either intravenously (e.qg.,
7.5 mg/kg as a 5-minute infusion) or intramuscularly.

o Sample Collection: Multiple blood and urine samples are collected at predetermined time
points over a specified period (e.g., 48 hours).

e Drug Concentration Analysis: The concentration of Cefonicid in the plasma and urine
samples is quantified using a validated analytical method, such as high-performance liquid
chromatography (HPLC).
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e Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using
pharmacokinetic software to calculate key parameters such as half-life (t%2), volume of
distribution (Vd), clearance (CL), and the area under the concentration-time curve (AUC).

Synthesis

A novel and efficient method for the synthesis of Cefonicid benzathine salt has been reported,
which involves the deformylation of the OH-protected group on the mandelic moiety and
subsequent crystallization. This process aims to improve yield and product stability. A general
procedure for the synthesis of a key intermediate, 7-amino-3-[sulphomethyl-1H-tetrazol-5-yl-
thiomethyl]-3-cephem-4-carboxylate monosodium salt (7-SACA), involves the reaction of 1-
sulphomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt with 7-ACA in the presence
of BF3 in acetonitrile. The reaction mixture is then processed to isolate the 7-SACA
intermediate. This intermediate can then be used in the subsequent synthesis of Cefonicid.

Conclusion

Cefonicid Monosodium remains a significant second-generation cephalosporin with a well-
characterized profile. Its long pharmacokinetic half-life allows for less frequent dosing, which is
advantageous in clinical settings. The detailed understanding of its chemical properties,
mechanism of action, and microbiological spectrum of activity provides a solid foundation for its
continued use and for further research in the development of new antibacterial agents. The
experimental protocols outlined in this guide offer standardized approaches for the evaluation
of Cefonicid and other similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

« 2. Microbiological and pharmacokinetic evaluation of cefonicid, a long-acting cephalosporin -
PubMed [pubmed.nchbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1262056?utm_src=pdf-body
https://www.benchchem.com/product/b1262056?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-representation-of-the-bacterial-cell-wall-biosynthesis-pathway-The_fig1_23681125
https://pubmed.ncbi.nlm.nih.gov/3594635/
https://pubmed.ncbi.nlm.nih.gov/3594635/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ To cite this document: BenchChem. [Cefonicid Monosodium CAS number and chemical
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262056#cefonicid-monosodium-cas-number-and-
chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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